molecular formula C7H5FN2 B15359641 2-Ethynyl-6-fluoropyridin-3-amine

2-Ethynyl-6-fluoropyridin-3-amine

Cat. No.: B15359641
M. Wt: 136.13 g/mol
InChI Key: CJVMZYPHKDREEG-UHFFFAOYSA-N
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Description

2-Ethynyl-6-fluoropyridin-3-amine is a fluorinated pyridine derivative characterized by the presence of an ethynyl group at the 2-position and a fluorine atom at the 6-position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluoropyridin-3-amine as the starting material.

  • Ethynylation Reaction: The ethynylation of 2-fluoropyridin-3-amine can be achieved using ethynylating agents such as ethynylmagnesium bromide or ethynyl lithium in the presence of a suitable catalyst.

  • Reaction Conditions: The reaction is usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring consistent quality, and implementing safety measures.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-Ethynyl-6-fluoropyridin-3-one.

  • Reduction Products: 2-Ethyl-6-fluoropyridin-3-amine.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-6-fluoropyridin-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.

  • Industry: The compound can be used in the development of advanced materials and fluorinated polymers.

Mechanism of Action

The mechanism by which 2-ethynyl-6-fluoropyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Fluoropyridin-3-amine: Lacks the ethynyl group.

  • 2-Ethynylpyridin-3-amine: Lacks the fluorine atom.

  • 6-Fluoropyridin-3-amine: Lacks the ethynyl group.

Uniqueness: 2-Ethynyl-6-fluoropyridin-3-amine is unique due to the combination of both the ethynyl and fluorine groups on the pyridine ring, which imparts distinct chemical and physical properties compared to its similar counterparts.

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

2-ethynyl-6-fluoropyridin-3-amine

InChI

InChI=1S/C7H5FN2/c1-2-6-5(9)3-4-7(8)10-6/h1,3-4H,9H2

InChI Key

CJVMZYPHKDREEG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=N1)F)N

Origin of Product

United States

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